2-Nitro-4-(2-phenylacetamido)benzoic acid
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Overview
Description
2-Nitro-4-(2-phenylacetamido)benzoic acid is an organic compound that features a nitro group, a phenylacetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-phenylacetamido)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of methyl benzoate to form methyl 2-nitrobenzoate, which is then hydrolyzed to yield 2-nitrobenzoic acid . The 2-nitrobenzoic acid is then reacted with phenylacetyl chloride in the presence of a base to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-phenylacetamido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-Amino-4-(2-phenylacetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzoic acid and phenylacetamide.
Scientific Research Applications
2-Nitro-4-(2-phenylacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a chromogenic substrate for enzyme assays, particularly for penicillin amidase.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-phenylacetamido)benzoic acid involves its interaction with specific enzymes and molecular targets. For instance, as a substrate for penicillin amidase, the compound undergoes hydrolysis to release 2-nitrobenzoic acid and phenylacetamide . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Shares the nitro and carboxylic acid groups but lacks the phenylacetamido moiety.
4-Nitrobenzoic acid: Similar structure but with the nitro group in the para position.
6-Nitro-3-(phenylacetamido)benzoic acid: A chromogenic analog of penicillin with similar applications.
Uniqueness
2-Nitro-4-(2-phenylacetamido)benzoic acid is unique due to the presence of both the nitro and phenylacetamido groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62568-90-5 |
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Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-nitro-4-[(2-phenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-12(15(19)20)13(9-11)17(21)22/h1-7,9H,8H2,(H,16,18)(H,19,20) |
InChI Key |
HALHRKTWBPCHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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